

Neophellamuretin: A Technical Guide to its Structure Elucidation and Characterization

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Compound of Interest

Compound Name: *Neophellamuretin*

Cat. No.: *B1493547*

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Introduction

Neophellamuretin is a naturally occurring prenylated dihydroflavonol, a class of flavonoids known for their diverse biological activities. First identified from *Phellodendron chinense* Schneid. and also found in *Marshallia obovata*, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the structure elucidation and characterization of **Neophellamuretin**, including its physicochemical properties, spectroscopic data, and a detailed hypothetical experimental protocol for its isolation and characterization based on common practices for similar natural products.

Physicochemical Properties

A summary of the key physicochemical properties of **Neophellamuretin** is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₀ O ₆	PubChem
Molecular Weight	356.37 g/mol	PubChem
IUPAC Name	(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one	Alfa Chemistry[1]
CAS Number	52589-20-5	Alfa Chemistry[1]
Appearance	Powder	ChemFaces[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces[2]

Structural Elucidation

The definitive structure of **Neophellamuretin** was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

While the original primary literature containing the raw spectral data for **Neophellamuretin** could not be located during the preparation of this guide, Table 2 summarizes the expected and characteristic spectroscopic features based on its known structure. This information is critical for researchers aiming to identify or verify the presence of **Neophellamuretin** in natural extracts or synthetic preparations.

Spectroscopic Technique	Expected Data and Interpretation
¹ H-NMR	- Signals corresponding to the A, B, and C rings of the flavonoid skeleton. - Characteristic doublets for the H-2 and H-3 protons of the C-ring, with a coupling constant indicative of a trans configuration. - Aromatic protons of the A and B rings. - Signals for the prenyl group, including a vinyl proton, methylene protons, and two methyl singlets. - Exchangeable phenolic hydroxyl protons.
¹³ C-NMR	- Approximately 20 distinct carbon signals. - Carbonyl carbon (C-4) signal at a downfield chemical shift. - Signals for the oxygenated aromatic carbons. - Aliphatic carbons of the C-ring (C-2 and C-3). - Carbon signals corresponding to the prenyl side chain.
Mass Spectrometry (MS)	- A molecular ion peak [M] ⁺ or pseudomolecular ion peaks [M+H] ⁺ or [M-H] ⁻ consistent with the molecular formula C ₂₀ H ₂₀ O ₆ . - Fragmentation patterns characteristic of flavonoids, such as retro-Diels-Alder (RDA) fragmentation of the C-ring, and loss of the prenyl group.

Experimental Protocols

The following sections outline detailed, hypothetical methodologies for the isolation and characterization of **Neophellamuretin** from its natural sources, based on established protocols for flavonoid extraction and purification.

Isolation of Neophellamuretin from Phellodendron chinense

The isolation of **Neophellamuretin** typically involves a multi-step process beginning with the extraction from the plant material, followed by chromatographic separation.

1. Plant Material and Extraction:

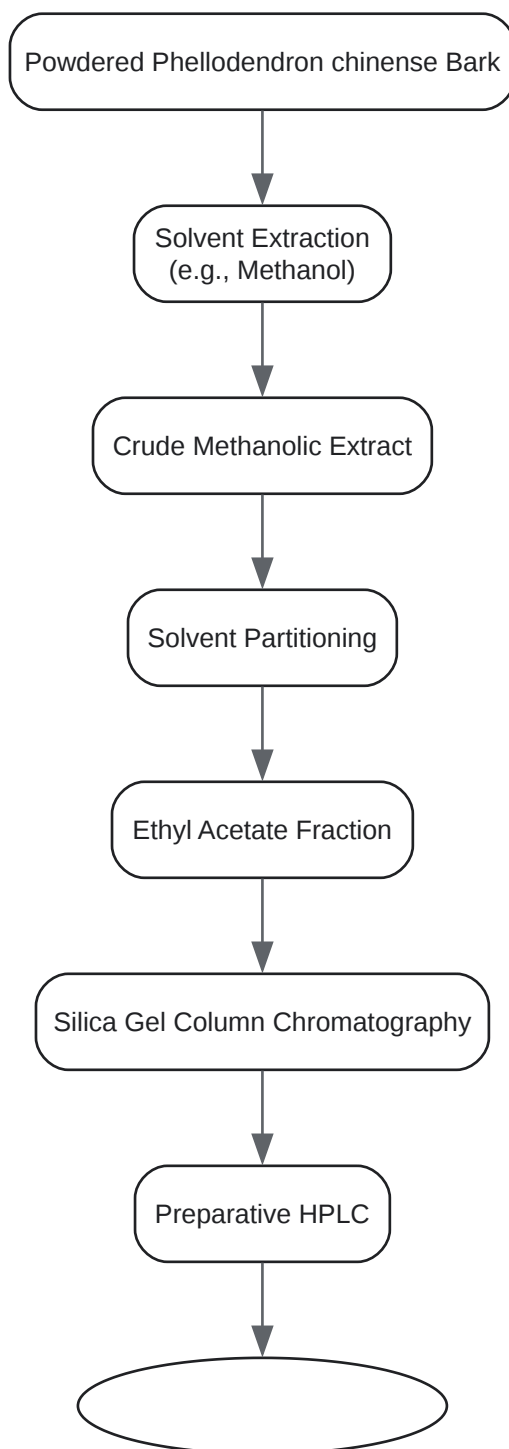
- Dried and powdered bark of *Phellodendron chinense* is subjected to solvent extraction.
- A common method involves maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethanol, to efficiently extract flavonoids.

2. Fractionation:

- The crude extract is concentrated under reduced pressure.
- The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. **Neophellamuretin**, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography over silica gel.
- The column is eluted with a gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate, or chloroform and methanol.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing **Neophellamuretin**.
- Further purification of the enriched fractions is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure **Neophellamuretin**.

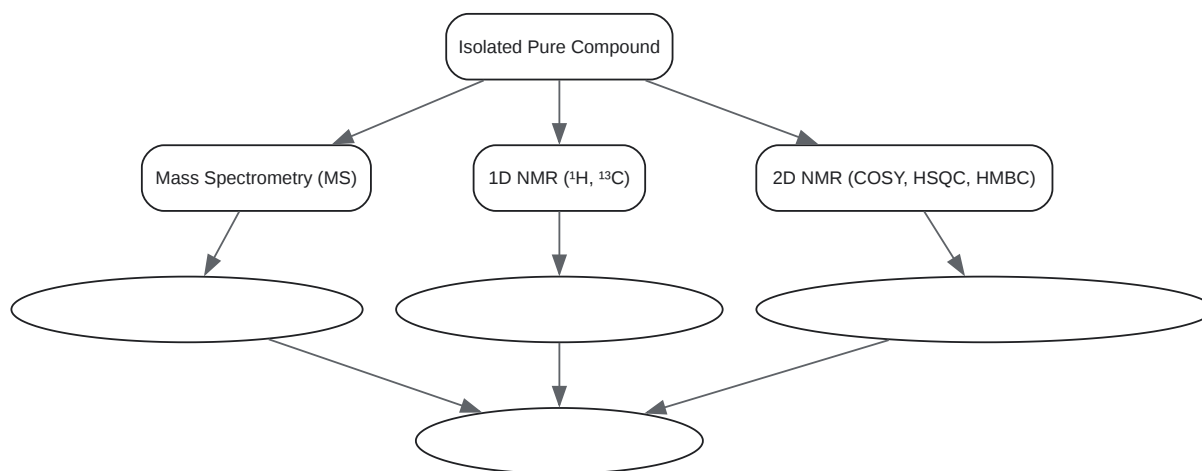


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Caption: Workflow for the Isolation of **Neophellamuretin**.

Structure Elucidation Workflow

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods.



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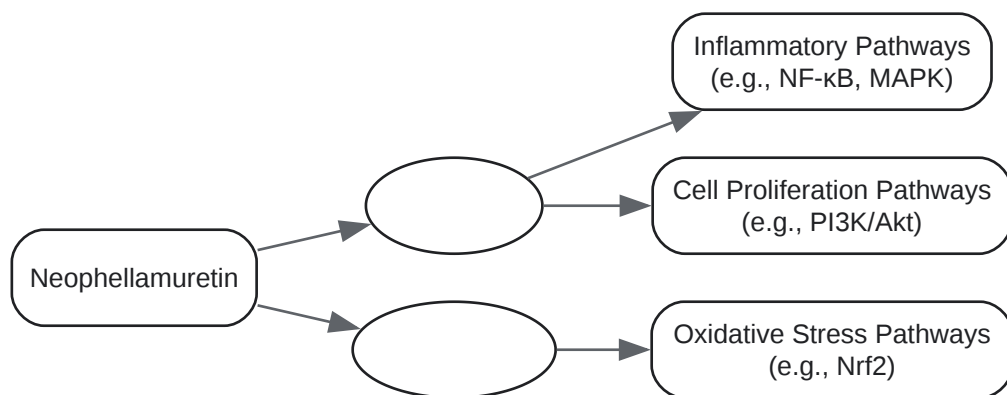
Caption: Spectroscopic Workflow for Structure Elucidation.

Biological Activity

Neophellamuretin has been reported to exhibit antifungal activity, particularly against *Trichophyton* sp., with a Minimum Inhibitory Concentration (MIC) value of 62.5 $\mu\text{g}/\text{mL}$.^[3] The prenyl group attached to the flavonoid core is often associated with enhanced biological activity, potentially by increasing the lipophilicity of the molecule and facilitating its interaction with microbial cell membranes. Further research is warranted to explore the full spectrum of its pharmacological potential.

Potential Signaling Pathways

While specific signaling pathways modulated by **Neophellamuretin** are not yet fully elucidated, flavonoids are known to interact with a variety of cellular targets. Based on the activities of structurally similar compounds, potential pathways of interest for future investigation are depicted below.



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Caption: Potential Signaling Pathways for **Neophellamuretin**.

Conclusion

Neophellamuretin represents a promising natural product with potential therapeutic applications. This guide provides a foundational understanding of its chemical nature and a framework for its isolation and characterization. The detailed methodologies and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the biological activities and mechanisms of action of this intriguing flavonoid. The availability of its CAS number should aid in retrieving more specific analytical data as it becomes available in public and commercial databases.

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